(4-(Piperidin-1-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(Piperidin-1-yl)furan-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)furan-2-yl)boronic acid typically involves the formation of the furan ring, followed by the introduction of the piperidine group and the boronic acid functionality. One common method involves the use of furfural as a starting material, which undergoes amination to form furfurylamine. This intermediate is then hydrogenated to produce tetrahydrofurfurylamine, which undergoes ring rearrangement to yield piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The boronic acid group can be reduced to form boranes or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of piperidine derivatives .
Scientific Research Applications
(4-(Piperidin-1-yl)furan-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds such as piperidine itself, piperidinones, and spiropiperidines.
Furan derivatives: These include furan, furfural, and furanones.
Uniqueness
(4-(Piperidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of its boronic acid, furan, and piperidine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14BNO3 |
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Molecular Weight |
195.03 g/mol |
IUPAC Name |
(4-piperidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO3/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2 |
InChI Key |
BITSYVKMOXEWAR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCCCC2)(O)O |
Origin of Product |
United States |
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